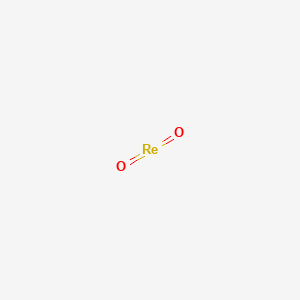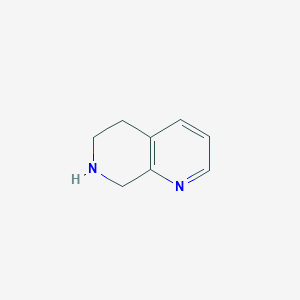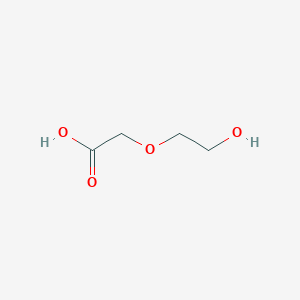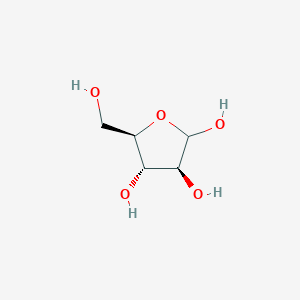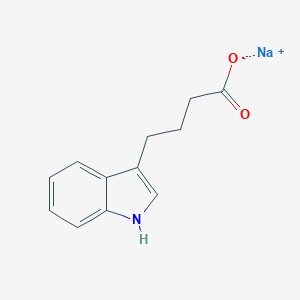
4-(1H-indol-3-yl)butanoate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(1H-indol-3-yl)butanoate is a chemical compound derived from indole, a significant heterocyclic system found in many natural products and drugs.
Applications De Recherche Scientifique
Sodium 4-(1H-indol-3-yl)butanoate has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Sodium 4-(1H-indol-3-yl)butanoate, also known as 1H-Indole-3-butanoic acid monosodium salt, primarily targets the urease enzyme . Urease plays a crucial role in the metabolism of nitrogen-containing compounds by catalyzing the hydrolysis of urea into carbon dioxide and ammonia .
Mode of Action
The compound interacts with its target, the urease enzyme, by inhibiting its activity . The compound’s mode of action is competitive, meaning it competes with the substrate for the active site of the enzyme . This interaction results in a decrease in the enzyme’s activity, thereby reducing the rate of urea hydrolysis .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This cycle is crucial for the removal of excess nitrogen from the body. By inhibiting urease, Sodium 4-(1H-indol-3-yl)butanoate disrupts this cycle, potentially leading to a decrease in the production of ammonia .
Result of Action
The primary result of Sodium 4-(1H-indol-3-yl)butanoate’s action is the inhibition of urease, leading to a decrease in the production of ammonia from urea . This could have various effects at the molecular and cellular levels, depending on the specific biological context. For example, in certain pathogenic bacteria that rely on urease for survival and virulence, inhibition of this enzyme could lead to a decrease in the bacteria’s ability to cause disease .
Analyse Biochimique
Biochemical Properties
Sodium 4-(1H-indol-3-yl)butanoate has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to have inhibitory potential against the urease enzyme . The compound was found to inhibit the enzyme competitively, indicating that it likely binds to the active site of the enzyme, preventing its normal substrate from binding .
Cellular Effects
The effects of Sodium 4-(1H-indol-3-yl)butanoate on cells are diverse. It has been found to have mild cytotoxicity towards cell membranes . This suggests that the compound may influence cell function by interacting with the cell membrane, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Sodium 4-(1H-indol-3-yl)butanoate exerts its effects through various mechanisms. As mentioned earlier, it has been found to inhibit the urease enzyme competitively . This suggests that the compound binds to the active site of the enzyme, preventing its normal substrate from binding and thus inhibiting its activity .
Temporal Effects in Laboratory Settings
It has been found to have mild cytotoxicity towards cell membranes, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its structural similarity to other indole compounds, it may be involved in similar metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(1H-indol-3-yl)butanoate typically involves the reaction of 4-(1H-indol-3-yl)butanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of Sodium 4-(1H-indol-3-yl)butanoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-(1H-indol-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with similar structural features and biological activities.
4-(1H-indol-3-yl)butanoic acid: The parent compound from which Sodium 4-(1H-indol-3-yl)butanoate is derived.
Uniqueness: Sodium 4-(1H-indol-3-yl)butanoate is unique due to its sodium salt form, which enhances its solubility and reactivity in various chemical and biological systems .
Propriétés
IUPAC Name |
sodium;4-(1H-indol-3-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDSTGDTZFQGNC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635762 |
Source


|
| Record name | Sodium 4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10265-70-0 |
Source


|
| Record name | Sodium 4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
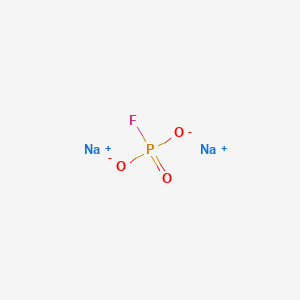
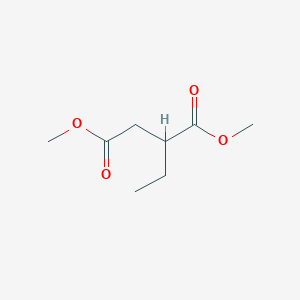
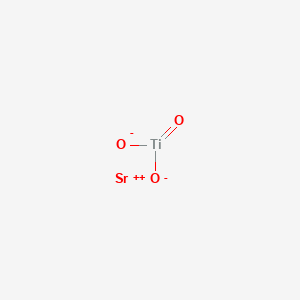
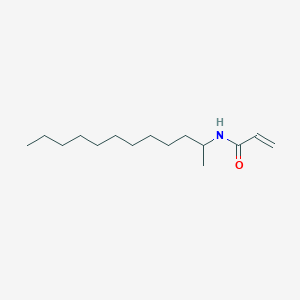
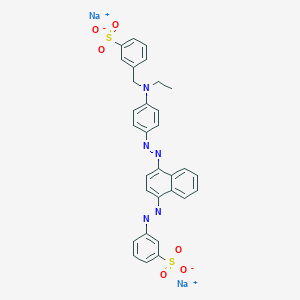
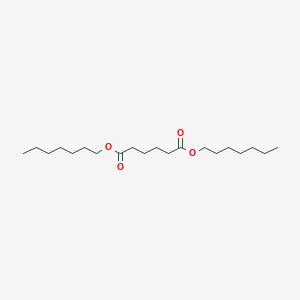

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)


